molecular formula C18H18O3 B6323478 (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 865834-28-2

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323478
CAS No.: 865834-28-2
M. Wt: 282.3 g/mol
InChI Key: JVAVHLRWDFCJIK-VQHVLOKHSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α, β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, is the Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its structural similarity to natural products with biological activitySpecifically, this compound has been investigated for its antiproliferative activity against cancer cell lines .

Industry

In the industrial sector, chalcones are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The versatility of this compound makes it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Another chalcone with a methoxy group on the phenyl ring.

    (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but without the methyl group on the phenyl ring.

    (2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one: Similar structure but without the methoxy groups on the phenyl ring.

Uniqueness

The uniqueness of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one lies in the combination of methoxy and methyl groups on the phenyl rings. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other chalcones.

Conclusion

This compound is a versatile chalcone with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)16(19)9-7-14-8-10-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAVHLRWDFCJIK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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